2-Fluoro-6-(methoxymethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(methoxymethoxy)phenylboronic acid is an organic compound with the molecular formula C8H10BFO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(methoxymethoxy)phenylboronic acid typically involves the reaction of 2-fluoro-6-hydroxyphenylboronic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol derivatives: Formed through oxidation reactions.
Scientific Research Applications
2-Fluoro-6-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: Used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(methoxymethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-Methoxyphenylboronic acid: Similar structure but with a methoxy group at the para position instead of the methoxymethoxy group.
2-Fluoro-6-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of the methoxymethoxy group.
Uniqueness
2-Fluoro-6-(methoxymethoxy)phenylboronic acid is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and potentially leading to unique biological activities.
Properties
IUPAC Name |
[2-fluoro-6-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4,11-12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOWPSYNIMBYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.